molecular formula C10H10BrN3O2 B15331980 ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15331980
M. Wt: 284.11 g/mol
InChI Key: FEYOYFITZSEPAK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, bromine atom, and methyl group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

FEYOYFITZSEPAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC(=C(C=C2N1)Br)C

Origin of Product

United States

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